ethyl 5-methoxy-4-[(4-methoxyphenyl)sulfonyl]-1,2-dimethyl-1H-indole-3-carboxylate
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Description
ETHYL 5-METHOXY-4-(4-METHOXYBENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, methoxy groups, and a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHOXY-4-(4-METHOXYBENZENESULFONYL)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves ester
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-4-(4-methoxyphenyl)sulfonyl-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-6-28-21(23)18-13(2)22(3)16-11-12-17(27-5)20(19(16)18)29(24,25)15-9-7-14(26-4)8-10-15/h7-12H,6H2,1-5H3 |
InChI Key |
DFVZLEIGCNOIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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